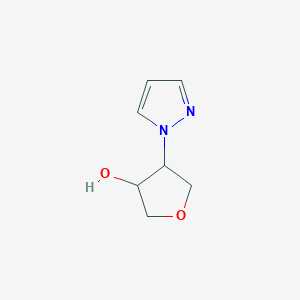

4-(1H-pyrazol-1-yl)oxolan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-pyrazol-1-yl)oxolan-3-ol is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features a pyrazole ring attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of both pyrazole and oxolane moieties in its structure makes it an interesting compound for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Substitution Reactions

The pyrazole ring in 4-(1H-pyrazol-1-yl)oxolan-3-ol can undergo electrophilic aromatic substitution , a common reaction pathway for pyrazoles. For example:

-

Chlorination : Analogous compounds, such as 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol, demonstrate that chlorination at the pyrazole ring is feasible under conditions involving electrophilic aromatic substitution.

-

Alkylation/Alkoxylation : The oxolane ring’s hydroxyl group (at the 3-position) may participate in nucleophilic substitution, though specific examples for this compound are not directly cited. Related oxolane derivatives frequently undergo alkylation or acylation.

Oxidation Reactions

The oxolane ring (tetrahydrofuran) is susceptible to oxidation, potentially leading to:

-

Ketone Formation : Oxidation of the secondary alcohol (3-ol) to a ketone, though this would require specific oxidizing agents (e.g., PCC or Dess-Martin periodinane).

-

Esterification : The hydroxyl group could react with acid anhydrides or acyl chlorides to form esters, as seen in analogous oxolane derivatives.

Condensation Reactions

The compound’s structure enables participation in condensation reactions, particularly at the pyrazole moiety:

-

Hydrazine Condensation : Pyrazoles are often synthesized via hydrazine condensation with carbonyl compounds, suggesting potential for forming new rings or substituents .

-

Cross-Coupling Reactions : Analogous pyrazole derivatives can engage in metal-catalyzed couplings (e.g., Suzuki or Heck reactions), though direct evidence for this compound is limited .

Ring-Opening Reactions

The oxolane ring may undergo nucleophilic ring-opening under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the oxygen atom followed by nucleophilic attack (e.g., by water or alcohols) could cleave the ring, forming diols or other derivatives.

-

Base-Mediated Reactions : Strong bases may deprotonate the oxolane ring, facilitating ring-opening to form conjugated systems.

Reaction Conditions and Mechanisms

| Reaction Type | Conditions | Mechanism |

|---|---|---|

| Electrophilic substitution | Lewis acids (e.g., FeCl₃), chlorinating agents | Electrophilic attack at pyrazole ring positions |

| Oxidation | Oxidizing agents (PCC, KMnO₄) | Conversion of alcohol to ketone (if applicable) |

| Condensation | Acid catalysis, carbonyl compounds | Hydrazine condensation or coupling reactions |

| Ring-opening | Acids (HCl) or bases (NaOH) | Nucleophilic attack on oxolane oxygen |

Biological and Pharmacological Implications

Though not directly addressed in the search results, analogs like 4-(1H-pyrazol-1-yl)benzenesulfonamides show antileishmanial activity and kinase inhibition, suggesting potential therapeutic applications for pyrazole-oxolane hybrids . The reactivity of this compound could be leveraged to design derivatives with optimized pharmacokinetic properties (e.g., lipophilicity, bioavailability) .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(1H-pyrazol-1-yl)oxolan-3-ol has been identified as a promising lead compound in drug discovery, particularly for treating infectious diseases and cancer. The biological activity of compounds containing pyrazole rings is well-documented, with many exhibiting anti-inflammatory, analgesic, and anticancer properties.

Potential Mechanisms of Action

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymes : This compound may act as an inhibitor of specific enzymes involved in disease pathways.

- Modulation of Receptor Activity : It could interact with various receptors, influencing cellular signaling pathways.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in preclinical models. For instance:

- Study on Anticancer Activity : A recent investigation demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block. Its unique structure allows for the modification and synthesis of more complex molecules.

Synthetic Pathways

The synthesis typically involves multi-step reactions, which may include:

- Formation of the pyrazole ring.

- Introduction of the oxolane structure.

- Functional group modifications to enhance biological activity.

Comparison with Related Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol | Contains an oxolane and chlorine substituent | Different positioning of functional groups |

| 3-(oxolan-2-yl)-1H-pyrazol-5-amine | Features an amino group on pyrazole | Different nitrogen positioning |

| 6-Chloro-1H-pyrazolo[3,4-b]pyridine | Contains a chlorine substituent | Exhibits different reactivity patterns |

Research Findings

Recent research highlights the pharmacological potential of this compound:

- Antimicrobial Properties : Studies indicate that this compound shows activity against various bacterial strains, making it a candidate for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 4-(1H-pyrazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-(1H-pyrazol-1-yl)oxolan-3-one: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.

3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound features a pyrazole ring attached to a pyrazine ring, offering different chemical properties and applications.

Uniqueness: 4-(1H-pyrazol-1-yl)oxolan-3-ol is unique due to the presence of both pyrazole and oxolane rings in its structure. This combination provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

4-(1H-pyrazol-1-yl)oxolan-3-ol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound combines a pyrazole moiety with an oxolane structure, which may enhance its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.

- Oxolane (Tetrahydrofuran) : A cyclic ether that may contribute to the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The pyrazole ring can modulate enzyme activity or alter signaling pathways, leading to changes in cellular functions.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : Interaction with receptors can influence signal transduction pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of pyrazole compounds often possess significant antifungal and antibacterial properties.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate inhibition against Staphylococcus aureus | |

| Fungi | Effective against Candida albicans (MIC = 0.25 μg/mL) |

Anticancer Potential

The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell cycle regulators.

| Cancer Type | Activity Observed | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis in MCF7 cells | |

| Lung Cancer | Inhibits cell proliferation in A549 cells |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

-

Study on Antifungal Activity :

- Objective : To evaluate the efficacy of this compound against fungal infections.

- Findings : The compound demonstrated significant antifungal activity against fluconazole-resistant strains, suggesting its potential as a novel antifungal agent.

-

Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Findings : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Propiedades

IUPAC Name |

4-pyrazol-1-yloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRGWBVTTJZGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.